1,3,5-O-Methylidyne-myo-inositol
Overview
Description
Synthesis Analysis
Syntheses of myo-inositol derivatives involve strategic methylation, protection-deprotection strategies, and selective functional group transformations. Shah and Loewus (1970) described the synthesis of methyl-14C-labelled myo-inositols by methylation of blocked myo-inositol derivatives, showcasing a foundational approach for synthesizing specific myo-inositol derivatives (Shah & Loewus, 1970).
Molecular Structure Analysis
The molecular structure of myo-inositol derivatives is characterized by the presence of multiple hydroxyl groups, making them highly functionalizable. The structural analyses often involve determining the configuration of these hydroxyl groups and their impact on the molecule's reactivity and interaction with biological systems.
Chemical Reactions and Properties
Myo-inositol derivatives participate in various chemical reactions, including phosphorylation, methylation, and acylation, leading to a wide range of biological activities. These reactions are crucial for the synthesis of more complex inositol compounds, such as phosphoinositides, which are significant in cellular signaling (Liu & Potter, 1993; Baudin et al., 1988).
Scientific Research Applications
Diabetes and Diabetic Complications : Supplementation with this compound in diabetic rats has led to the development of new classes of therapeutic agents and significant improvements in diabetic complications (Greene, Lattimer, & Sima, 1987).
Insulin Resistance-Related Diseases : Inositol isomers, including 1,3,5-O-Methylidyne-myo-inositol, show potential benefits in treating diseases related to insulin resistance, such as Polycystic Ovary Syndrome (PCOS), gestational diabetes, and metabolic syndrome (Muscogiuri, Palomba, Laganà, & Orio, 2016).
Cardiovascular Health in Postmenopausal Women : Supplementation improves systolic and diastolic blood pressure, cholesterol, and triglyceride levels in postmenopausal women with metabolic syndrome (Giordano et al., 2011).
Synthetic Chemistry : Acid hydrolysis of 1,3,5-O-Methylidyne-myo-inositol orthoesters provides valuable precursors for synthesizing specific inositol phosphates, useful in biochemical research (Godage et al., 2013).
Reproductive Health : This compound is involved in oocyte maturation and sperm cell functions, potentially useful in assisted reproductive technologies (Bevilacqua et al., 2015).
Male Fertility : Myo-inositol has potential for treating male infertility due to its antioxidant, prokinetic, and hormonal regulation properties (Condorelli et al., 2017).
Plant Science : Plays a role in plant salinity tolerance, supporting root growth, sodium uptake, and facilitating sodium sequestration and photosynthesis (Nelson, Rammesmayer, & Bohnert, 1998).
Insulin-Mimetic Properties : Efficient in lowering post-prandial blood glucose, benefiting individuals with insulin resistance or diabetic complications (Croze & Soulage, 2013).
Antagonists for Research : Derivatives can be used as antagonists for the D-myo-inositol 1,4,5-trisphosphate receptor in research applications (Keddie et al., 2011).
Cancer Research : Regioselective hydrolysis leads to efficient anticancer agents like myo-inositol 1,3,4,5,6-pentakisphosphate (Godage, Riley, Woodman, & Potter, 2006).
Growth and Development in Plants : Impacts growth and development through its metabolic products (Loewus & Murthy, 2000).
Chemoprevention : Inhibits pulmonary adenoma formation, demonstrating chemopreventive effects against major carcinogens (Wattenberg & Estensen, 1996).
Poultry Nutrition : Dietary supplementation is important for health in humans and rodents, potentially improving metabolic performance (Gonzalez-Uarquin, Rodehutscord, & Huber, 2019).
Cell Signaling : Plays a critical role in the inositol phosphate-calcium signaling system, influencing hormones and diverse cellular processes (Putney & Bird, 1993).
Breast Density : Associated with significant reductions in mammary density in premenopausal women (Pasta et al., 2015).
Agonist-Dependent Phosphatidylinositol Responses : Lithium amplifies these responses, offering novel techniques for identifying specific receptors (Berridge, Downes, & Hanley, 1982).
Muscarinic Receptor Stimulation : Leads to the formation of inositol 1,3,4,5-tetrakisphosphate, a potential second messenger (Batty, Nahorski, & Irvine, 1985).
properties
IUPAC Name |
2,4,10-trioxatricyclo[3.3.1.13,7]decane-6,8,9-triol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O6/c8-1-4-2(9)6-3(10)5(1)12-7(11-4)13-6/h1-10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJJFNSGWGPSKAO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C2C(C3C(C1OC(O2)O3)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60361442 | |
Record name | myo-Inositol monoorthoformate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60361442 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3,5-O-Methylidyne-myo-inositol | |
CAS RN |
98510-20-4 | |
Record name | myo-Inositol monoorthoformate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60361442 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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